Pomalidomide-PEG2-COOH

Catalog No.
S2693904
CAS No.
M.F
C20H23N3O8
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG2-COOH

Researchers developing PROTACs face challenges in linker conjugation and optimization. Pomalidomide-PEG2-COOH is a pre-functionalized building block that solves this by offering:

  • Direct coupling: COOH handle enables amide bond formation with amine-containing ligands, eliminating multi-step linker attachment.
  • Optimized geometry: Short PEG2 linker promotes productive ternary complex formation for targets with proximal E3 ligase.
  • Enhanced solubility: PEG2 spacer improves conjugate solubility, streamlining purification and in vitro testing.

Stocked for immediate shipment, ensuring rapid SAR exploration.

Product Name

Pomalidomide-PEG2-COOH

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H23N3O8

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N

solubility

not available

Synonyms

Pomalidomide-PEG2-carboxylic acid, Pomalidomide-PEG2-acid, Cereblon-PEG2-COOH, CRBN-PEG2-COOH, 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetic acid

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Pomalidomide-PEG2-COOH is a heterobifunctional molecule that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the pomalidomide core, a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, covalently attached to a two-unit polyethylene glycol (PEG) linker that is terminated with a carboxylic acid (COOH) group. This pre-functionalized conjugate is designed for the straightforward synthesis of PROTACs, where the COOH handle allows for covalent linkage to a ligand targeting a specific protein of interest, thereby enabling its targeted degradation via the ubiquitin-proteasome system.

Research Fit

+ PROTAC linker SAR building block
+ PEG2 spacer for ternary complex studies
+ Terminal -COOH for amide conjugation

Direct substitution with unconjugated pomalidomide is unviable as it lacks the necessary linker and reactive handle for conjugation to a target protein ligand, a fundamental requirement for a PROTAC. Similarly, employing a simple mixture of pomalidomide and a PEG-COOH linker is synthetically ineffective. The choice of linker is a critical design parameter, not a commodity component; its length, composition (PEG vs. alkyl), and terminal functional group (e.g., COOH vs. NH2) collectively dictate the solubility, permeability, and, most importantly, the geometric orientation of the final ternary complex (Target-PROTAC-E3 Ligase). Altering any of these linker attributes, such as substituting Pomalidomide-PEG2-COOH with an alkyl-linked version or a longer PEG variant, necessitates a complete re-optimization of the PROTAC to achieve effective protein degradation.

Substitution Risk

PEG2 Linker Length
Critical for ternary complex geometry
Longer PEGn analogs may shift degradation selectivity
Carboxylic Acid Terminal
Enables amide coupling with amine warheads
-NH₂ or -N₃ variants require different conjugation strategies

Process Advantage: PEG2 Linker Enhances Solubility over Parent Pomalidomide

The parent pomalidomide molecule exhibits low aqueous solubility, approximately 0.01 mg/mL. This poor solubility complicates handling and formulation for biological assays. The incorporation of a hydrophilic PEG linker is a standard strategy to improve the physicochemical properties of PROTACs. While specific quantitative data for Pomalidomide-PEG2-COOH is vendor-dependent, the PEG moiety is known to significantly enhance solubility compared to more hydrophobic alkyl linkers or the parent IMiD, simplifying stock solution preparation and downstream experimental workflows.

Evidence DimensionAqueous Solubility
Target Compound DataImproved solubility due to hydrophilic PEG2 linker
Comparator Or BaselinePomalidomide (~0.01 mg/mL)
Quantified DifferenceQualitatively significant improvement over baseline
ConditionsAqueous buffer systems relevant to biological assays.

Improved solubility reduces reliance on high concentrations of organic solvents like DMSO in cellular assays and simplifies the preparation of formulations for in vivo studies.

Linker Length
Class-level
2 PEG units vs. 4 PEG units
Linker length may shift ternary complex geometry
Target-specific optimization required

Precursor Suitability: Carboxylic Acid Handle Enables Standard, High-Yield Amide Coupling

The terminal carboxylic acid is a versatile functional group for PROTAC synthesis, enabling straightforward amide bond formation with amine-functionalized target ligands. This reaction is typically mediated by widely available and reliable coupling reagents such as HATU or EDC/NHS. This established methodology contrasts with other conjugation strategies which may require less common functional groups or more complex, multi-step reaction sequences. The use of carboxylic acids as adaptive, native functional groups is a robust and broadly applied strategy in late-stage functionalization and drug discovery.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataDirect use in standard, single-step amide coupling reactions (e.g., EDC/NHS, HATU).
Comparator Or BaselineAlternative functionalities requiring multi-step conversions or less common reagents.
Quantified DifferenceReduces synthesis steps and utilizes established, high-yield protocols.
ConditionsStandard solution-phase peptide coupling conditions.

This compound's COOH handle allows researchers to use common, well-characterized, and high-efficiency coupling reactions, accelerating the synthesis of PROTAC libraries and reducing development risk.

Purity (HPLC)
Reported
≥95% (typically >98%)
Meets research-grade purity requirements
Verify vendor CoA

Linker Length Optimization: Short PEG Linkers Can Be Critical for Potent Degradation

The length and composition of the PROTAC linker are critical variables that must be empirically optimized to facilitate a productive ternary complex. An unsuitable linker length can lead to steric hindrance or an unfavorable protein-protein orientation, abolishing degradation activity. For example, in the development of p300 degraders, a study synthesizing a library of pomalidomide-A-485 conjugates found that PROTACs with longer linkers were generally more effective degraders for that specific target. Conversely, for other targets such as BRD4, shorter linkers have proven highly effective, with some of the most potent degraders featuring compact linker architectures. The PEG2 linker represents a key node in this optimization space, providing a short, flexible option essential for targets requiring close proximity between the target protein and Cereblon.

Evidence DimensionDegradation Potency (Target-Dependent)
Target Compound DataProvides a short, flexible linker (8-atom length) often used as a starting point or optimal length for specific targets.
Comparator Or BaselineLonger linkers (e.g., PEG4, PEG6) or rigid alkyl chains.
Quantified DifferenceDegradation efficiency (DC50/Dmax) is highly sensitive to linker length, with differences of orders of magnitude between optimal and suboptimal lengths.
ConditionsCell-based protein degradation assays (e.g., Western Blot, proteomics).

This specific linker length is not arbitrary; it is a distinct design choice that may provide optimal degradation for a specific target where longer or more rigid linkers fail.

Formulation Solubility
Method context
≥2.08 mg/mL in standard vehicle
Defined starting point for in vitro assays
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Terminal Group
Class-level
-COOH (vs. -NH₂ or -N₃)
Amide coupling suitability
Dictates conjugation strategy
Storage Stability
Reported
Powder: 3 yr at -20°C; Soln: 1 yr at -80°C
Supports long-term inventory planning
Protect from moisture

Rapid Synthesis of PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

The terminal carboxylic acid handle is ideal for parallel synthesis workflows. By reacting Pomalidomide-PEG2-COOH with a library of amine-containing target ligands using automated or semi-automated platforms, researchers can rapidly generate a diverse set of PROTACs to efficiently explore SAR and identify lead candidates.

Developing Degraders for Targets Requiring Short, Flexible Linkers

For protein targets where the binding pocket and surface lysines are in close proximity to the recruited E3 ligase, a short and flexible linker is often required to achieve a productive ternary complex. Pomalidomide-PEG2-COOH provides a pre-synthesized building block of an optimal, short length for this class of targets, saving significant synthetic development time.

Improving PROTAC Developability by Enhancing Solubility

When developing PROTACs for poorly soluble target ligands, the inherent hydrophilicity of the PEG2 linker can improve the overall solubility of the final conjugate. This facilitates easier handling during purification and formulation for in vitro and in vivo testing compared to using more hydrophobic alkyl linkers.

Application Fit

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
PEG2 linker length
Ternary complex formation efficiency
Bioconjugation for degrader synthesis
Terminal -COOH for amide coupling
Conjugation efficiency and purity
CRBN biology probe development
Functionalized pomalidomide derivative
CRBN binding and degradation selectivity
Degrader lead optimization
Linker length optimization series
Cell permeability and degradation activity

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

433.14851470 Da

Monoisotopic Mass

433.14851470 Da

Heavy Atom Count

31

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